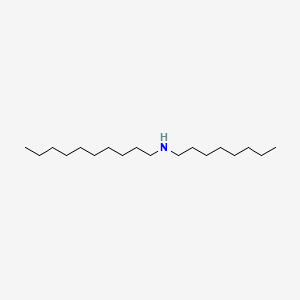
N-Octyldecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyldecylamine is a long-chain primary alkylamine with the chemical formula C18H39N . It is a derivative of octadecylamine, characterized by its hydrophobic properties and its use in various industrial and scientific applications. This compound is known for its role as a surface modifier and its ability to form stable films and nanocomposites.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octyldecylamine can be synthesized through several methods, including the reduction of nitriles or the amination of alcohols. One common method involves the hydrogenation of octadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion to the amine.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile to the corresponding amine. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Octyldecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines depending on the reagents used.
Scientific Research Applications
N-Octyldecylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Octyldecylamine involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions. In biological systems, it can modify the surface properties of biomolecules, enhancing their stability and functionality. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar in structure but with a slightly different chain length.
Hexadecylamine: Another long-chain amine with a shorter carbon chain.
Dodecylamine: A shorter-chain amine with similar properties.
Uniqueness
N-Octyldecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring stable surface modifications and emulsions.
Properties
CAS No. |
73201-43-1 |
|---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N-octyldecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
UBBUHNHUKKIQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


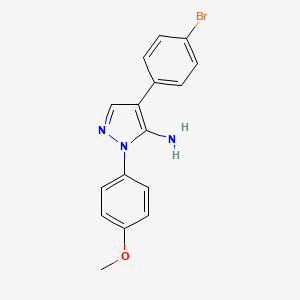
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
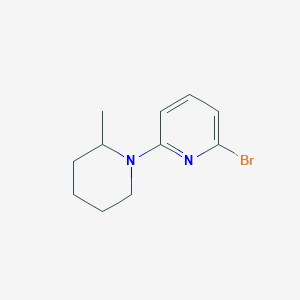
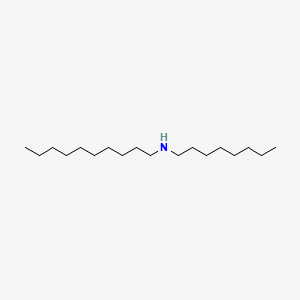

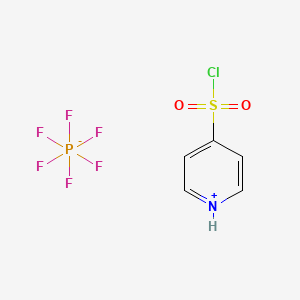
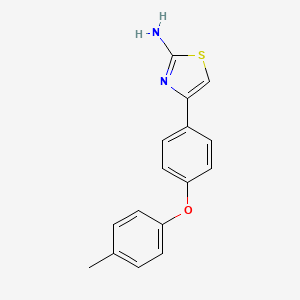
![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)

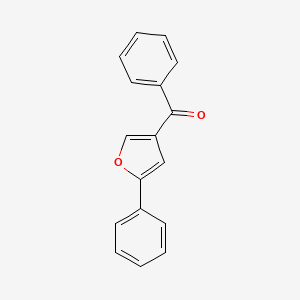
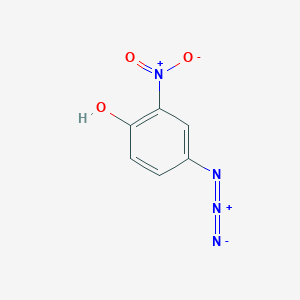
![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)

![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)
